molecular formula C9H7Cl2NaO3 B12670311 Dichlorprop-sodium CAS No. 84731-65-7

Dichlorprop-sodium

Cat. No.: B12670311
CAS No.: 84731-65-7
M. Wt: 257.04 g/mol
InChI Key: XWAFIZUTHLRWBE-UHFFFAOYSA-M
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Preparation Methods

Dichlorprop-sodium can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with sodium hydroxide to produce this compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Dichlorprop-sodium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but often include various chlorinated and hydroxylated derivatives .

Mechanism of Action

Dichlorprop-sodium acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth and eventually leads to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes, causing abnormal cell division and growth . This results in malformations of stems and leaves, ultimately leading to plant death .

Comparison with Similar Compounds

Dichlorprop-sodium is similar in structure and function to other chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop. These compounds share a common mechanism of action as synthetic auxins and are used for similar purposes in weed control . this compound is unique in its specific activity and selectivity for certain weed species .

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop
  • MCPA (2-methyl-4-chlorophenoxyacetic acid)
  • Dicamba

This compound’s unique properties and effectiveness make it a valuable tool in agricultural and environmental management.

Properties

CAS No.

84731-65-7

Molecular Formula

C9H7Cl2NaO3

Molecular Weight

257.04 g/mol

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1

InChI Key

XWAFIZUTHLRWBE-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+]

Origin of Product

United States

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